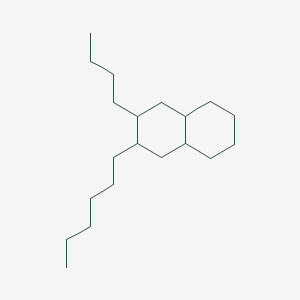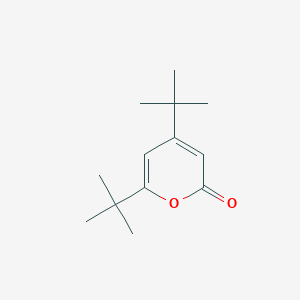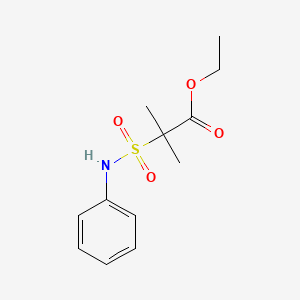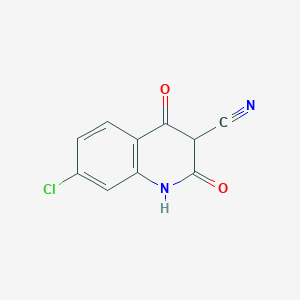![molecular formula C9H10N2O3 B13990779 Ethanol,2-[[(4-nitrophenyl)methylene]amino]- CAS No. 19394-08-2](/img/structure/B13990779.png)
Ethanol,2-[[(4-nitrophenyl)methylene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethanolamine backbone through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation reaction between 4-nitrobenzaldehyde and ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (pTSA), under reflux conditions in ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Reduction: 2-[[(4-aminophenyl)methylene]amino]ethanol.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenethyl alcohol: Similar in structure but lacks the ethanolamine backbone.
2-(4-Nitrophenyl)ethanol: Similar but with a different functional group arrangement.
4-Nitrobenzaldehyde: Precursor in the synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]-.
Uniqueness
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
19394-08-2 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,7,12H,5-6H2 |
Clave InChI |
WOEUSDIWFMCJSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


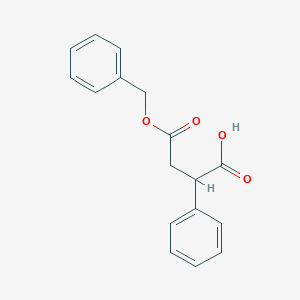
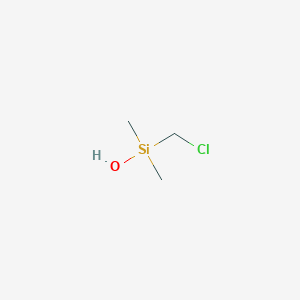
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
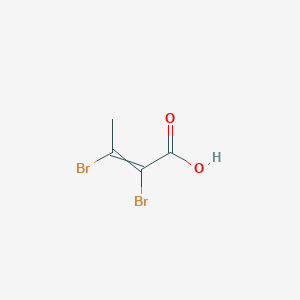
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)

